REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)=O.C(=O)(O)O.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][C:26]([NH2:28])=[NH:27])=[CH:21][CH:20]=1>C(O)(C)C>[CH3:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([NH:25][C:26]2[N:28]=[C:5]([C:7]3[S:8][CH:9]=[CH:10][CH:11]=3)[CH:4]=[CH:3][N:27]=2)=[CH:23][CH:24]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1SC=CC1)C
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.COC1=CC=C(C=C1)NC(=N)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC1=NC=CC(=N1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |